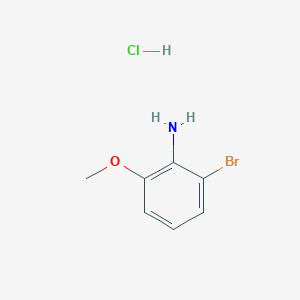
2-Bromo-6-methoxyaniline hydrochloride
Übersicht
Beschreibung
2-Bromo-6-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9BrClNO and its molecular weight is 238.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Bromo-6-methoxyaniline hydrochloride is an organic compound that has gained attention for its diverse biological activities. Its unique chemical structure, characterized by a bromine atom and a methoxy group, allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.
- Chemical Formula : C7H9BrClNO
- Molecular Weight : 215.50 g/mol
- CAS Number : 75486179
The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution. This reactivity allows the compound to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which is crucial for its role in drug design.
- Cellular Interaction : It influences cellular metabolism and can affect the proliferation of cancer cells.
This compound exhibits significant biochemical properties that enhance its utility in research:
- Solubility : Moderate solubility in water, which facilitates its use in biological assays.
- Stability : The hydrochloride salt form enhances stability and solubility in aqueous solutions.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Bacillus subtilis | Effective |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Effective |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated using the MTT assay on various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF-7 (breast cancer).
| Cell Line | IC50 Value (μg/ml) |
|---|---|
| Hep-G2 | 15.0 |
| MCF-7 | 20.0 |
These results suggest that the compound exhibits notable cytotoxicity towards cancer cells, indicating potential applications in cancer therapy.
Study on Anticancer Activity
A study conducted on the effects of this compound revealed that it significantly inhibited cell proliferation in Hep-G2 cells through apoptosis induction. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
Research on Enzyme Interaction
Research has shown that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism, highlighting its relevance in pharmacological studies where understanding drug interactions is critical.
Eigenschaften
IUPAC Name |
2-bromo-6-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCVFGXIGAEFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















